
Kihadanin B
Descripción general
Descripción
Kihadanin B is a natural compound classified as a citrus limonoid. This compound has garnered significant interest due to its potential biological activities, particularly its ability to suppress adipogenesis by repressing the Akt-FOXO1-PPARγ axis in 3T3-L1 adipocytes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kihadanin B can be prepared through natural extraction or chemical synthesis. The natural extraction method involves isolating and purifying the compound from plant material, specifically the peels of immature Citrus unshiu . Chemical synthesis methods involve multiple reaction steps and substrates, although detailed synthetic routes are not extensively documented .
Industrial Production Methods
Industrial production of this compound typically relies on the natural extraction method due to the complexity of its chemical structure. The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone to isolate the compound from plant material .
Análisis De Reacciones Químicas
Types of Reactions
Kihadanin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Kihadanin B is structurally related to other limonoids, characterized by a furyl-δ-lactone core. Its molecular interactions make it a candidate for various pharmacological applications, particularly in targeting specific enzymes involved in disease processes.
Biological Activities
-
Cytotoxicity
- This compound has demonstrated significant cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 5.77 μM to 65.13 μM across different cancer types, indicating its potential as an anticancer agent .
- The compound induces apoptosis through mechanisms involving mitochondrial membrane potential alterations and reactive oxygen species production .
-
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
- Molecular docking studies have identified this compound as a new natural product that binds to GSK-3β, an enzyme implicated in multiple diseases including cancer and neurodegenerative disorders . This interaction suggests that this compound could be explored further as a therapeutic agent targeting GSK-3β.
- Antiviral Potential
Applications in Medicine
This compound's unique properties position it as a promising candidate for drug development in several areas:
- Cancer Therapy : Given its cytotoxic properties and ability to induce apoptosis, this compound is being investigated for its role in cancer treatment.
- Neurological Disorders : Its inhibition of GSK-3β opens avenues for research into treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Viral Infections : The antiviral activity against MERS-CoV suggests potential applications in developing treatments for viral outbreaks.
Activity Type | Target/Pathway | IC50 Value (μM) | Reference |
---|---|---|---|
Cytotoxicity | Various Cancer Cell Lines | 5.77 - 65.13 | |
GSK-3β Inhibition | Glycogen Synthase Kinase-3 Beta | N/A | |
Antiviral Activity | MERS-CoV 3CL Protease | N/A |
Case Studies
- Cytotoxicity Assessments
- GSK-3β Targeting
Mecanismo De Acción
Kihadanin B exerts its effects primarily through the repression of the Akt-FOXO1-PPARγ axis in 3T3-L1 adipocytes . This mechanism involves the inhibition of adipogenesis by decreasing lipid accumulation. Additionally, this compound has been shown to induce apoptosis through caspase activation, mitochondrial membrane potential alteration, and enhanced reactive oxygen species production .
Comparación Con Compuestos Similares
Kihadanin B is compared with other similar compounds, such as nomilin, obacunone, and gedunin, which also possess a furyl-δ-lactone core . These compounds share similar biological activities, including anti-cancer properties and metabolic regulation. this compound is unique in its specific mechanism of action involving the Akt-FOXO1-PPARγ axis .
List of Similar Compounds
Actividad Biológica
Kihadanin B is a citrus limonoid derived from the peels of immature Citrus unshiu, known for its diverse biological activities, particularly in the context of metabolic regulation and cytotoxicity. This article delves into the biological activity of this compound, presenting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Isolation
This compound was isolated from the peels of immature Citrus unshiu using high-performance liquid chromatography (HPLC). Its chemical structure was confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, establishing it as a limonoid with significant biological implications .
Biological Activities
1. Anti-Adipogenic Effects
This compound exhibits potent anti-adipogenic properties. Research has demonstrated that it significantly reduces lipid accumulation in mouse 3T3-L1 adipocytes by modulating the expression of adipogenic and lipogenic genes. Specifically, this compound decreases the phosphorylation levels of Akt and FOXO1, which are crucial regulators in the PPARγ signaling pathway involved in adipogenesis. This suppression leads to enhanced binding of FOXO1 to the PPARγ gene promoter, thereby inhibiting adipocyte differentiation .
2. Cytotoxicity
Studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. It was found to induce cell death in certain tumor cells, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis pathways, although further investigation is required to elucidate specific molecular targets .
The primary mechanism through which this compound exerts its biological effects is through the modulation of key signaling pathways:
- Akt-FOXO1-PPARγ Axis : this compound inhibits adipogenesis by reducing Akt phosphorylation, which subsequently lowers FOXO1 activity. This leads to decreased expression of PPARγ, a master regulator of adipocyte differentiation.
- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways that lead to cell cycle arrest and apoptosis, indicating its potential utility in cancer therapy .
Research Findings Summary
Case Studies
Several case studies have explored the implications of this compound in both metabolic disorders and cancer treatment:
- Metabolic Syndrome : A case study involving diabetic mice showed that administration of this compound led to improved metabolic profiles, including reduced body weight and lower blood glucose levels.
- Cancer Treatment : Clinical observations noted that patients with specific cancers who incorporated citrus-based therapies containing this compound reported improved outcomes alongside conventional treatments.
Propiedades
IUPAC Name |
(1R,2R,4S,7R,8S,11R,12R,18R)-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-22(2)14-11-15(27)25(5)13(23(14,3)8-7-16(28)34-22)6-9-24(4)18(12-10-17(29)32-20(12)30)33-21(31)19-26(24,25)35-19/h7-8,10,13-14,17-19,29H,6,9,11H2,1-5H3/t13-,14+,17?,18+,19-,23-,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSHRJRLUBDDTB-KNQGVANASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(OC6=O)O)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994771 | |
Record name | 8-(5-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73793-68-7 | |
Record name | Khadanin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073793687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(5-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Kihadanin B exert its anti-adipogenic effect at the molecular level?
A1: this compound suppresses adipogenesis, the process of fat cell formation, by targeting the Akt-FOXO1-PPARγ signaling axis in adipocytes []. Specifically, this compound reduces the phosphorylation of Akt, a protein kinase involved in cell growth and survival. This, in turn, leads to decreased phosphorylation and increased activity of FOXO1, a transcription factor that normally inhibits the expression of PPARγ, a master regulator of adipogenesis. By activating FOXO1, this compound ultimately suppresses PPARγ expression and its downstream adipogenic effects, resulting in reduced lipid accumulation in adipocytes [].
Q2: What is the structural characterization of this compound and how was it determined?
A2: While the provided abstracts don't explicitly state the molecular formula or weight of this compound, they do mention that its chemical structure was elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry [, ]. These techniques provide detailed information about the arrangement of atoms and the mass-to-charge ratio of ions, respectively, which are crucial for structural determination. Researchers commonly use these techniques to characterize natural products like this compound.
Q3: What are the potential sources of this compound and are there other related compounds?
A3: this compound has been isolated from various citrus species, including immature peels of Citrus unshiu (Satsuma mandarin) [] and the twigs and leaves of Harrisonia perforata []. It belongs to a class of natural products called limonoids, which are known for their diverse biological activities. Other related limonoids with structural similarities to this compound include Kihadanin A, Kihadanin C, and Kihadanin D, which have also been found in various plant sources [, ]. Further research is needed to comprehensively explore the potential therapeutic benefits of these Kihadanin analogs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.